molecular formula C15H9N B165745 9-Cyanophenanthrene CAS No. 2510-55-6

9-Cyanophenanthrene

Cat. No. B165745
CAS RN: 2510-55-6
M. Wt: 203.24 g/mol
InChI Key: CWFIYYOQYVYBPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Intramolecular photoreactions of 9-cyanophenanthrene-linked arylcyclopropanes have been investigated with the aim of developing efficient and useful processes for the preparation of polycyclic organic compounds . The synthesis of 9-cyanophenanthrene–furan and –benzene cyclodimers and their reversion has also been reported .


Molecular Structure Analysis

The molecular structure of 9-Cyanophenanthrene consists of a phenanthrene core with a cyano group attached at the 9th position . The IUPAC Standard InChI is InChI=1S/C15H9N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H .


Chemical Reactions Analysis

The interaction of singlet 9-cyanophenanthrene with mono- and diaminoalkanes in hexane solution yields weakly fluorescent exciplexes . The pronounced shortening of the exciplex lifetimes from about 15 ns to 300 ps for diamines with less than five methylene groups is interpreted in terms of the formation of a triplex between the 9-cyanophenanthrene anion radical and a σ-bonded amine dimer cation radical .


Physical And Chemical Properties Analysis

9-Cyanophenanthrene is a powder with a melting point of 110-112 °C (lit.) . Its SMILES string is N#Cc1cc2ccccc2c3ccccc13 .

Scientific Research Applications

    Catalytic Ability in Oxidative Photodimerization

    • Scientific Field : Organic Chemistry
    • Summary of Application : 9-Cyanophenanthrene (9-CP) is used as a catalyst in the oxidative photodimerization reaction of 2,5-dimethyl-2,4-hexadiene .
    • Methods of Application : The reaction occurs in the presence of nucleophiles .
    • Results or Outcomes : The reaction efficiently produces nucleophile-substituted 3,7-decadienes .

    Cyanation of 9-Cyanophenanthrene

    • Scientific Field : Organic Chemistry
    • Summary of Application : 9-Cyanophenanthrene is used in the preparation of 9,10-Dicyanophenanthrene .
    • Methods of Application : The cyanation process involves heating a mixture of 9-cyanophenanthrene, sodium cyanide, and a-SAS in DMSO .
    • Results or Outcomes : The process results in the formation of 9,10-Dicyanophenanthrene .

    Formation and Decay of Exciplexes

    • Scientific Field : Physical Chemistry
    • Summary of Application : 9-Cyanophenanthrene interacts with mono- and diaminoalkanes to form weakly fluorescent exciplexes .
    • Methods of Application : The interaction occurs in hexane solution .
    • Results or Outcomes : The result of this interaction is the formation of weakly fluorescent exciplexes .
  • Intramolecular Photoreactions of 9-Cyanophenanthrene-Linked Arylcyclopropanes
    • Scientific Field : Organic Chemistry
    • Summary of Application : 9-Cyanophenanthrene is used in the intramolecular photoreactions of 9-cyanophenanthrene-linked arylcyclopropanes. This process is aimed at developing efficient and useful processes for the preparation of polycyclic organic compounds .
    • Methods of Application : The photoreactions of 6a,b, which contain respective p-methoxyphenylcyclopropane and phenylcyclopropane moieties, form the intramolecular [3 + 2] photocycloadducts, endo- and exo-7a,b, along with the dihydroisochroman derivatives, cis- and trans-8a,b .
    • Results or Outcomes : The efficiency of the photoreaction of 6a is higher when benzene rather than acetonitrile is used as a solvent. Interestingly, this solvent effect is reversed in the photoreaction of 6b, where the efficiency is higher in acetonitrile than that in benzene .
  • Temperature Effect on Exciplex Decay
    • Scientific Field : Physical Chemistry
    • Summary of Application : 9-Cyanophenanthrene forms exciplexes with weak electron donors. The decay of these exciplexes is temperature-dependent .
    • Methods of Application : The study involves the formation of exciplexes in both nonpolar and polar aprotic solvents .
    • Results or Outcomes : The activation parameters for the decay of these exciplexes were determined .

Safety And Hazards

9-Cyanophenanthrene is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of 9-Cyanophenanthrene research could involve further exploration of its photoreactions, particularly in relation to the development of efficient processes for the preparation of polycyclic organic compounds .

properties

IUPAC Name

phenanthrene-9-carbonitrile
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InChI

InChI=1S/C15H9N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CWFIYYOQYVYBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C15H9N
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DSSTOX Substance ID

DTXSID8049256
Record name 9-Cyanophenanthrene
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Molecular Weight

203.24 g/mol
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Physical Description

Yellow or green powder; [Sigma-Aldrich MSDS]
Record name 9-Cyanophenanthrene
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Product Name

9-Cyanophenanthrene

CAS RN

2510-55-6
Record name 9-Phenanthrenecarbonitrile
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Record name Phenanthrene-9-carbonitrile
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Record name 9-PHENANTHRENECARBONITRILE
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Record name 9-Cyanophenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
469
Citations
H Maeda, H Sakurai, M Segi - ACS omega, 2017 - ACS Publications
With the aim of developing efficient and useful processes for the preparation of polycyclic organic compounds, intramolecular [3 + 2] photoreactions of 9-cyanophenanthrene-linked …
Number of citations: 4 pubs.acs.org
KE Whitaker, HR Snyder - Journal of Organic Chemistry, 1970 - ACS Publications
… As mentioned above, solutions containing only 9- cyanophenanthrene and sodium cyanide in DMSO or dimethylformamide (DMF) remained colorless under nitrogen, and work-up of …
Number of citations: 14 pubs.acs.org
K Mizuno, C Pac, H Sakurai - Journal of the American Chemical …, 1974 - ACS Publications
… In this paper, we wish to report the photoreactions of 9-cyanophenanthrene (1) with methyl vinyl ether (2a), ethyl vinyl ether (2b), 2-methyl-2-butene (2c), 2, 3-dimethyl-2-butene (2d), …
Number of citations: 75 pubs.acs.org
RA Caldwell, L Smith - Journal of the American Chemical Society, 1974 - ACS Publications
Ar= p-CH/DCA; R,= H; R,= CH, c, Ar= p-CHQCdfi; Ri= CH: i; R,= H d, Ar=-CH OC H,: R,= R,= CH: j and photocycloaddition occur simultaneously, together with kinetic evidence that the …
Number of citations: 107 pubs.acs.org
T Noh, K Jeon, Y Jeong, S Jang, KS Min - Journal of the Chemical …, 1999 - pubs.rsc.org
… In contrast to many reports on the photoadditions of olefins to 9-cyanophenanthrene (9-CP),8 to the best of our knowledge only two attempts with 1,3-diene and furan have been …
Number of citations: 5 pubs.rsc.org
T Noh, K Jeon, J Yoon, Y Jeong - BULLETIN-KOREAN …, 1999 - pdf.lookchemmall.com
… have been reported on the photocycloaddition of 1, 3-dienes to phenanthrenes, although there have been many reports on the photoadditions of olefins to 9-cyanophenanthrene (9-CP)…
Number of citations: 3 pdf.lookchemmall.com
FD Lewis, PE Correa - Journal of Photochemistry, 1983 - Elsevier
… We report here on the quenching of singlet 9-cyanophenanthrene … All the solutions contained 5 X 10m5 M 9-cyanophenanthrene and variable amounts of quencher (0.5 M or less). …
Number of citations: 1 www.sciencedirect.com
S Schneider, P Geiselhart, G Seel… - The Journal of …, 1989 - ACS Publications
… The interactionof singlet 9-cyanophenanthrene with mono- … for 9-cyanophenanthrene is nearly the same for all mono- … of a triplex between the 9-cyanophenanthrene anion radical and a -…
Number of citations: 23 pubs.acs.org
Y Xie, F Jiang, J Xu, L Zeng, B Dong, C Fan, F Zhao - Synthetic metals, 2009 - Elsevier
… A novel conducting polymer poly(9-cyanophenanthrene) (P9CP) was synthesized electrochemically by direct anodic oxidation of 9-cyanophenanthrene (9CP) in boron trifluoride …
Number of citations: 8 www.sciencedirect.com
FD Lewis, RJ DeVoe - Tetrahedron, 1982 - Elsevier
… Abstraet-The photochemical reaction of 9-cyanophenanthrene … these radicals and the 9-cyanophenanthrene anion radical gives … to the formation of 9,1Mihydro-9-cyanophenanthrene. …
Number of citations: 59 www.sciencedirect.com

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